![molecular formula C20H20ClF3N2O6 B12329663 (2-Methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,3-diazinan-1-yl]benzoate](/img/structure/B12329663.png)
(2-Methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,3-diazinan-1-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butafenacil is an organic compound belonging to the pyrimidinedione chemical class. It is primarily used as an herbicide to control broadleaf and some grass weeds in crops such as cereals and canola . The compound works by inhibiting the enzyme protoporphyrinogen oxidase, which is crucial for chlorophyll formation .
準備方法
The synthesis of Butafenacil involves several steps. The key step is the reaction between a phenyl isocyanate and an amine. Specifically, ethyl 2-chloro-5-isocyanato-benzoate reacts with ethyl 3-amino-4,4,4-trifluorocrotonate in the presence of a base to form a substituted urea intermediate. This intermediate is then cyclized to form the pyrimidinedione structure . Further standard chemical transformations are applied to generate the final product .
化学反応の分析
Butafenacil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the chloro and trifluoromethyl groups, can lead to the formation of various derivatives.
Common reagents used in these reactions include bases for cyclization and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Butafenacil has several scientific research applications:
作用機序
Butafenacil inhibits the enzyme protoporphyrinogen oxidase, which is essential for the biosynthesis of chlorophyll in plants and heme in animals . By inhibiting this enzyme, Butafenacil prevents the formation of chlorophyll, leading to the accumulation of protoporphyrin IX, a potent photosensitizer. This accumulation activates oxygen, causing lipid peroxidation and rapid loss of membrane integrity and function, resulting in chlorosis and necrosis in plants .
類似化合物との比較
Butafenacil is unique among herbicides due to its specific inhibition of protoporphyrinogen oxidase. Similar compounds include:
Flumioxazin: Another herbicide that inhibits protoporphyrinogen oxidase but is less potent than Butafenacil in inducing anemia in zebrafish.
Oxadiazon: A herbicide with a similar mode of action but different chemical structure.
Oxyfluorfen: Another herbicide that inhibits the same enzyme but is used in different agricultural settings.
Butafenacil stands out due to its high efficacy and broad-spectrum activity against both broadleaf and grass weeds .
特性
分子式 |
C20H20ClF3N2O6 |
|---|---|
分子量 |
476.8 g/mol |
IUPAC名 |
(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,3-diazinan-1-yl]benzoate |
InChI |
InChI=1S/C20H20ClF3N2O6/c1-5-8-31-17(29)19(2,3)32-16(28)12-9-11(6-7-13(12)21)26-15(27)10-14(20(22,23)24)25(4)18(26)30/h5-7,9,14H,1,8,10H2,2-4H3 |
InChIキー |
BQBMOJJYNQKMDB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)OCC=C)OC(=O)C1=C(C=CC(=C1)N2C(=O)CC(N(C2=O)C)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




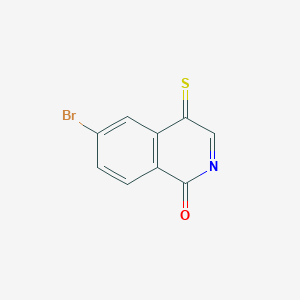
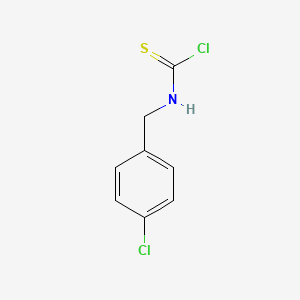

![Isoxazolo[4,5-c]pyridine, 4,6-dichloro-4,5-dihydro-3-methyl-](/img/structure/B12329613.png)
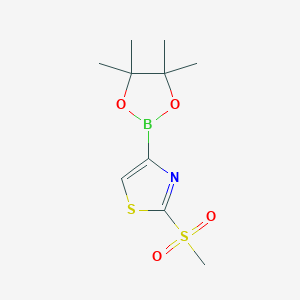
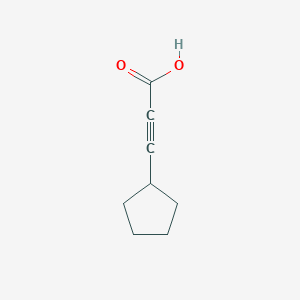
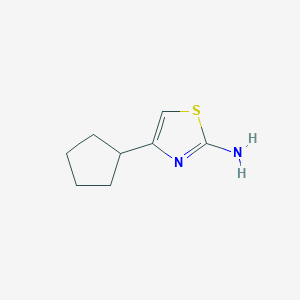
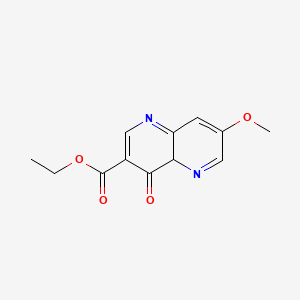
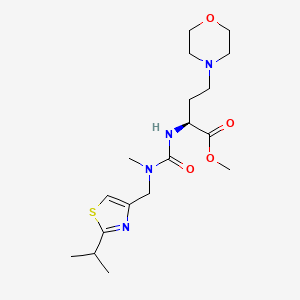
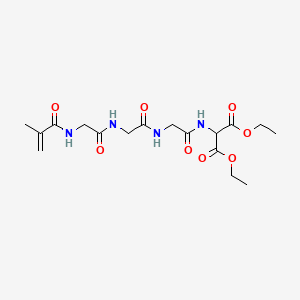
![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B12329659.png)
![7H-Pyrazolo[3,4-c]pyridin-7-one, 5-amino-1,6-dihydro-](/img/structure/B12329664.png)
